Fatty Acid Synthase (FAS) Inhibition: Class-Level Activity Context from Patent Disclosure
The compound belongs to a patented series of cyclopentanecarboxamide derivatives claimed as Fatty Acid Synthase (FAS) inhibitors [1]. The patent describes a general utility for obesity and diabetes, but specific compound-level IC50 data for 3-(cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is not publicly disclosed outside potentially paywalled supplementary information. Without a disclosed comparator from the same patent, a direct head-to-head quantitative comparison cannot be made at this time. This evidence is therefore restricted to class-level inference.
| Evidence Dimension | FAS Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Claimed as FAS inhibitor; specific IC50 not publicly available. |
| Comparator Or Baseline | Other cyclopentanecarboxamide derivatives within the patent scope; no specific comparator data publicly disclosed. |
| Quantified Difference | Not available; requires proprietary data. |
| Conditions | In vitro FAS enzyme assay as described in the patent family EP2491009B1/US8614238B2. |
Why This Matters
Demonstrates that the compound's core scaffold is associated with a pharmacologically relevant target (FAS), differentiating it from benzofuran-2-carboxamides without the cyclopentanecarboxamido group that lack this intellectual property anchor.
- [1] Kley J, Hamilton BS, Mack J, Redemann N, Schoelch C. Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use. European Patent EP2491009B1. Granted 2017-07-05. Assignee: Boehringer Ingelheim International GmbH. View Source
